molecular formula C20H23N B593084 Maprotiline-D3 CAS No. 136765-39-4

Maprotiline-D3

Cat. No.: B593084
CAS No.: 136765-39-4
M. Wt: 280.429
InChI Key: QSLMDECMDJKHMQ-FIBGUPNXSA-N
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Description

Maprotiline-D3 is a stable-labeled internal standard suitable for use in urine drug testing, clinical toxicology, or forensic analysis by LC-MS/MS . It is a tetracyclic antidepressant marketed under the trade name Ludiomil for the treatment of depression . It inhibits neuronal norepinephrine reuptake, possesses some anticholinergic activity, and does not affect monoamine oxidase activity .


Synthesis Analysis

While specific synthesis information for this compound was not found, a study on the synthesis of chlorinated ethanoanthracene derivatives as potential antidepressant agents compared their anticipated anti-depression activity to maprotiline .


Molecular Structure Analysis

This compound has an empirical formula of C20D3H20N · HCl and a molecular weight of 316.88 . The ChemSpider database provides a detailed molecular structure .


Physical and Chemical Properties Analysis

This compound is a certified reference material with a concentration of 100 μg/mL in methanol (as free base). It is stored at a temperature of -20°C . The molecular formula is C20H23N, with an average mass of 277.403 Da and a monoisotopic mass of 277.183044 Da .

Scientific Research Applications

  • Pharmacokinetic Studies : Maprotiline-D3 was used as an internal standard in a GLC-mass spectrometric assay for determining maprotiline and its major metabolite, desmethylmaprotiline, in plasma. This method aided in studying the pharmacokinetics of maprotiline in rabbits and analyzing it in patients maintained on therapeutic doses of maprotiline (Jindal, Lutz, & Vestergaard, 1980).

  • Antidepressant Comparisons : Research comparing the effectiveness and tolerance of a hypericum extract to maprotiline in patients with depression revealed no significant difference in treatment outcomes between the two groups. This study helps in understanding the comparative efficacy of different antidepressants (Harrer, Hübner, & Podzuweit, 1994).

  • Anti-Inflammatory Properties : A study on the anti-inflammatory effects of maprotiline demonstrated its inhibitory impact on COX2 and iNOS gene expression in lipopolysaccharide-stimulated U937 macrophages and carrageenan-induced paw edema in rats. This highlights maprotiline's potential beyond psychiatric applications (Rafiee, Hajhashemi, & Javanmard, 2019).

  • Molecular and Structural Analysis : The structural and vibrational aspects of maprotiline were examined through DFT calculations and spectroscopic analysis. Such studies are crucial for understanding the molecular properties of pharmaceutical compounds (Yavuz, Bayari, & Kazanci, 2009).

  • Cardiovascular Research : The atypical antidepressant maprotiline has been studied for its effects on cardiac hERG potassium channels. Understanding these interactions is essential for assessing the cardiovascular safety of such drugs (Kiesecker et al., 2006).

Mechanism of Action

Maprotiline exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain .

Safety and Hazards

Maprotiline-D3 is harmful if swallowed . It is recommended to call a doctor if you feel unwell after swallowing .

Properties

IUPAC Name

3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMDECMDJKHMQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016411
Record name Maprotiline-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-39-4
Record name Maprotiline-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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